molecular formula C20H18N2O5 B5913907 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide

4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide

Cat. No. B5913907
M. Wt: 366.4 g/mol
InChI Key: ADVXKGDRKVLUDO-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide, also known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. It was first synthesized in 2005 and has since been the subject of extensive scientific research.

Mechanism of Action

4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide works by activating procaspase-3, which is a precursor to the enzyme caspase-3. Caspase-3 is a key enzyme involved in the process of apoptosis, or programmed cell death. By activating procaspase-3, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide triggers the cascade of events that leads to apoptosis in cancer cells. This process is selective for cancer cells because procaspase-3 is overexpressed in many cancer cells, but not in healthy cells.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit the growth of cancer cells, reduce tumor size, and increase the sensitivity of cancer cells to chemotherapy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in lab experiments is its selectivity for cancer cells. This makes it a potentially powerful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide. One area of interest is the development of new analogs of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide that may have improved efficacy and selectivity for cancer cells. Another area of interest is the use of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the potential use of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in treating other diseases, such as neurodegenerative diseases. Overall, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide is a promising molecule that has the potential to be a powerful tool in the fight against cancer and other diseases.

Synthesis Methods

4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the reaction of 4-hydroxycoumarin, 2-nitrobenzaldehyde, and phenylacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylenediamine to form the final product, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide.

Scientific Research Applications

4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This selectivity is due to the fact that 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide targets a specific protein, procaspase-3, which is overexpressed in many cancer cells. In addition to its potential use as an anticancer agent, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-16(12-13-6-2-1-3-7-13)21-10-11-22-19(25)17-18(24)14-8-4-5-9-15(14)27-20(17)26/h1-9,24H,10-12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXKGDRKVLUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide

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